molecular formula C21H33N3O B1205219 N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride CAS No. 5330-29-0

N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride

Cat. No.: B1205219
CAS No.: 5330-29-0
M. Wt: 343.5 g/mol
InChI Key: RVAKDGYPIVSYEU-UHFFFAOYSA-N
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Description

N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride is an orally active 8-aminoquinoline analog developed by the Walter Reed Army Institute of Research in collaboration with GlaxoSmithKline. It is primarily investigated for the treatment of visceral leishmaniasis, a severe form of leishmaniasis caused by protozoan parasites of the genus Leishmania .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sitamaquine dihydrochloride involves the preparation of the 8-aminoquinoline core structure. The process typically includes the following steps:

Industrial Production Methods: Industrial production of sitamaquine dihydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride has several scientific research applications:

Mechanism of Action

The exact mechanism of action of sitamaquine dihydrochloride is not fully understood. it is believed to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to the parasites. This mechanism is similar to other quinoline derivatives . Additionally, sitamaquine causes morphological changes in Leishmania parasites, affecting their motility and growth .

Comparison with Similar Compounds

Comparison:

Properties

The mechanism of plasmodicidal action of sitamaquine is not completely understood. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites.

CAS No.

5330-29-0

Molecular Formula

C21H33N3O

Molecular Weight

343.5 g/mol

IUPAC Name

N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine

InChI

InChI=1S/C21H33N3O/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20/h11,13,15-16,22H,5-10,12,14H2,1-4H3

InChI Key

RVAKDGYPIVSYEU-UHFFFAOYSA-N

SMILES

CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.Cl.Cl

Canonical SMILES

CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC

5330-29-0

Pictograms

Corrosive; Acute Toxic; Irritant

Related CAS

5330-29-0 (di-hydrochloride)

Synonyms

8-((6-(diethylamino)hexyl)amino)-6-methoxy-4-methylquinoline
8-(6-diethylaminohexylamino)-6-methoxy-4-methylquinoline dihydrochloride
8-aminoquinoline
8-quinolinamine
N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6- hexanediamine
sitamaquine
WR 006026
WR 6026
WR-006026
WR-6026
WR006026
WR6026

Origin of Product

United States

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